2-[2-(tert-Butyl-dimethyl-silanyloxy)-ethoxy]-4-iodo-pyridine
CAS No.:
Cat. No.: VC13727840
Molecular Formula: C13H22INO2Si
Molecular Weight: 379.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22INO2Si |
|---|---|
| Molecular Weight | 379.31 g/mol |
| IUPAC Name | tert-butyl-[2-(4-iodopyridin-2-yl)oxyethoxy]-dimethylsilane |
| Standard InChI | InChI=1S/C13H22INO2Si/c1-13(2,3)18(4,5)17-9-8-16-12-10-11(14)6-7-15-12/h6-7,10H,8-9H2,1-5H3 |
| Standard InChI Key | TTZARHDGERMQMD-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOC1=NC=CC(=C1)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name, tert-butyl-[2-(4-iodopyridin-2-yl)oxyethoxy]-dimethylsilane, reflects its hierarchical structure. The pyridine ring is substituted at the 2-position with an ethoxy group, which is further modified by a tert-butyl-dimethylsilyl (TBS) protecting group. At the 4-position, an iodine atom enhances the compound’s reactivity in cross-coupling reactions. The SMILES notation captures this arrangement.
Physicochemical Characteristics
Key properties include:
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Molecular Weight: 379.31 g/mol.
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Solubility: Limited aqueous solubility due to hydrophobic silyl and iodo groups; miscible with polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
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Stability: The TBS group confers resistance to basic conditions but hydrolyzes under acidic or fluoride-mediated conditions.
Synthesis and Reaction Optimization
Retrosynthetic Strategy
The synthesis involves modular construction of the pyridine core, followed by sequential functionalization. A plausible retrosynthesis dissects the molecule into two fragments:
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4-Iodo-2-hydroxypyridine: Provides the aromatic backbone.
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tert-Butyl(2-iodoethoxy)dimethylsilane: Introduces the protected ethoxy side chain .
Stepwise Synthesis
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Preparation of tert-Butyl(2-iodoethoxy)dimethylsilane:
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Coupling to Pyridine:
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Nucleophilic substitution of 4-iodo-2-hydroxypyridine with tert-butyl(2-iodoethoxy)dimethylsilane under basic conditions (e.g., KCO in DMF) forms the ether linkage.
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Optimization Insights
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Solvent Choice: DMF enhances nucleophilicity of the hydroxyl group, while DCM is preferred for silylation steps .
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Temperature Control: Microwave irradiation accelerates iodide displacement, reducing reaction times .
Material Science Applications
Polymer and Coating Development
The siloxane backbone confers:
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Thermal Stability: Decomposition temperatures exceed 300°C, ideal for high-performance materials.
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Mechanical Strength: Cross-linking via silyl ethers enhances tensile properties in silicones.
Surface Modification
Self-assembled monolayers (SAMs) utilizing this compound improve hydrophobicity and corrosion resistance in metallic coatings.
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